3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that contains both piperidine and pyrazole moieties. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The piperidine moiety can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with neurotransmitter receptors, while the pyrazole ring can bind to enzymes and other proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine and its derivatives share the piperidine moiety and exhibit similar biological activities.
Pyrazole derivatives: Compounds such as 1H-pyrazole and its derivatives share the pyrazole ring and have comparable chemical properties.
Uniqueness
3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide is unique due to the combination of both piperidine and pyrazole moieties in a single molecule. This dual functionality can enhance its biological activity and make it a valuable compound in drug design and development.
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-piperidin-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O/c10-9(14)8-5-7(12-13-8)6-3-1-2-4-11-6/h5-6,11H,1-4H2,(H2,10,14)(H,12,13) |
InChI Key |
HDYFLIVGXXBZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=NN2)C(=O)N |
Origin of Product |
United States |
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